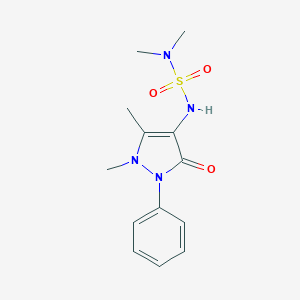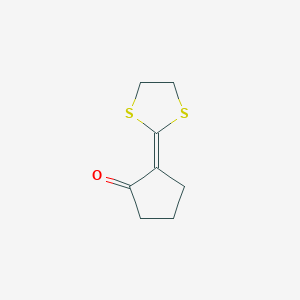
1,6-Diazidohexane
Descripción general
Descripción
1,6-Diazidohexane: is an organic compound with the molecular formula C₆H₁₄N₆ . It consists of a hexane backbone with azide groups (-N₃) attached to the first and sixth carbon atoms. This compound is known for its high reactivity due to the presence of azide groups, which makes it useful in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Diazidohexane can be synthesized through the reaction of 1,6-dibromohexane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Diazidohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Cycloaddition Reactions: The azide groups can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Hexane-1,6-diamine: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1,6-Diazidohexane has several scientific research applications, including:
Material Science: Used as a crosslinker in the preparation of polymeric materials, enhancing their mechanical properties and stability.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules, particularly in click chemistry.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Solar Cells: Employed in the fabrication of perovskite solar cells to improve efficiency and stability.
Mecanismo De Acción
The mechanism of action of 1,6-diazidohexane primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
Comparación Con Compuestos Similares
1,6-Diiodohexane: Similar hexane backbone with iodine atoms instead of azide groups.
1,6-Dibromohexane: Similar hexane backbone with bromine atoms instead of azide groups.
1,6-Dichlorohexane: Similar hexane backbone with chlorine atoms instead of azide groups.
Uniqueness: 1,6-Diazidohexane is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and as a crosslinker in material science .
Propiedades
IUPAC Name |
1,6-diazidohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBPUSJPDDISRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407717 | |
| Record name | 1,6-diazidohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-54-1 | |
| Record name | 1,6-diazidohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)

